N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11(19)18(10-12-6-4-5-9-16-12)15-17-13-7-2-3-8-14(13)20-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTDDDVBACGVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=N1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound.
Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reaction: The benzothiazole and pyridine rings are then coupled through a nucleophilic substitution reaction with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antitumor Activity
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide has been investigated for its potential as an antimicrobial agent . Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazole and benzothiazole have shown effectiveness against various pathogens, suggesting that this compound may also possess similar activities .
In terms of anticancer properties , studies have highlighted the effectiveness of thiazole derivatives in inhibiting cancer cell proliferation. For example, compounds derived from thiazoles have been tested against various cancer cell lines, demonstrating promising results in reducing cell viability at micromolar concentrations . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance anticancer potency.
Neuroprotective Effects
Recent findings suggest that thiazole derivatives can ameliorate conditions associated with neurodegenerative diseases. In vitro studies have shown that these compounds can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby potentially reducing neuroinflammation and oxidative stress . This positions this compound as a candidate for further exploration in neuroprotective therapies.
Materials Science
Fluorescent Sensors
The compound is also being explored for its application in materials science , particularly in the development of fluorescent sensors. Its ability to interact with metal ions, such as zinc, makes it suitable for detecting these ions in biological systems. The incorporation of the benzothiazole moiety enhances fluorescence properties, allowing for sensitive detection methods that can be utilized in biochemical assays .
Chemical Biology
Protein-Ligand Interactions
In chemical biology, this compound serves as a valuable probe for studying protein-ligand interactions . The compound's ability to bind to specific enzymes or receptors facilitates investigations into enzyme mechanisms and signaling pathways . This application is crucial for understanding the biochemical roles of various proteins and developing targeted therapies.
Industrial Applications
Antibacterial and Antifungal Agents
The industrial sector is also interested in this compound due to its potential as a new class of antibacterial and antifungal agents . Given the rising resistance to conventional antibiotics, compounds like this compound could provide alternative solutions for infection control .
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against bacterial/fungal strains |
| Antitumor activity | Reduced cancer cell viability at micromolar conc. | |
| Neuroprotective effects | Inhibits amyloid-beta aggregation | |
| Materials Science | Fluorescent sensors | Detects metal ions like zinc |
| Chemical Biology | Protein-ligand interactions | Probes enzyme mechanisms |
| Industrial Applications | New antibacterial/antifungal agents | Potential alternatives to conventional antibiotics |
Case Studies
- Anticancer Activity Study : A study evaluated various thiazole derivatives against human cancer cell lines, revealing that specific modifications led to enhanced cytotoxicity. The most effective compound exhibited an IC50 value significantly lower than existing treatments .
- Neuroprotective Mechanisms : Research demonstrated that thiazole derivatives could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta, suggesting therapeutic potential in Alzheimer's disease models .
- Fluorescent Sensor Development : A recent project developed a fluorescent sensor using this compound for real-time monitoring of zinc ions in biological samples, showcasing its utility in biochemical research .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20)
- Structure : Differs by a methoxy group at the 6-position of benzothiazole and a pyridin-3-ylmethyl substituent.
- Synthesis : Acetylation of the precursor with acetic anhydride and DMAP in CH₂Cl₂ yielded a 98% product .
- Key Features : Enhanced solubility due to the methoxy group; pyridine ring position (3-yl vs. 2-yl) may alter binding interactions.
b. (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a–4p)
- Structure: Replaces pyridinylmethyl with a dihydroisoquinoline group.
- Synthesis: Chloroacetamide intermediates reacted with dihydroisoquinoline in DMF/TEA (80°C, 1.5–2 hours) .
- Biological Activity: Exhibited potent MAO-B and BChE inhibition, attributed to the dihydroisoquinoline’s bulk and H-bonding capacity .
c. 2-((3-(4-Methoxybenzyl)-4-oxopyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20)
- Structure : Contains a pyrimidin-2-ylthio linker and CF₃-substituted benzothiazole.
- Synthesis : Derived from coupling chloroacetamide with a pyrimidine-thiol intermediate .
Structure-Activity Relationships (SAR)
- Benzothiazole Substitution: Electron-donating groups (e.g., methoxy at 6-position) improve solubility and modulate enzyme binding . Bulky substituents (e.g., dihydroisoquinoline) enhance MAO-B/BChE inhibition by occupying hydrophobic pockets .
- Acetamide Linker Modifications :
- Pyridine Position :
- Pyridin-2-ylmethyl vs. 3-ylmethyl alters steric and electronic interactions with enzymatic active sites .
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring and a pyridine moiety linked through an acetamide group. Its chemical formula is with a molecular weight of approximately 252.31 g/mol. The unique structural characteristics contribute to its interaction with various biological targets.
Target Enzymes and Pathways
Research indicates that this compound may act on specific enzymes involved in cellular signaling pathways. Its mode of action likely involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to bacterial growth and proliferation, making it a candidate for antibacterial therapy.
- Receptor Modulation : It may interact with receptors involved in inflammation and pain pathways, suggesting analgesic properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of this compound. For instance, it exhibits significant activity against both Gram-positive and Gram-negative bacteria, which is critical for developing new antibiotics in an era of increasing resistance.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Strong Inhibition | |
| Pseudomonas aeruginosa | Moderate Inhibition |
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. In animal models, it demonstrated protective effects against seizures, comparable to established anticonvulsants like phenytoin.
Case Studies
- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of this compound against clinical isolates of resistant bacteria. Results indicated that the compound inhibited bacterial growth effectively, demonstrating its potential as a lead compound in antibiotic development .
- Neurotoxicity Assessment : An acute neurotoxicity study was conducted using the rotarod test on synthesized derivatives of the compound. The results showed low neurotoxicity, suggesting a favorable safety profile for further development in anticonvulsant therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(benzo[d]thiazol-2-yl)acetamide derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Reacting 2-aminobenzothiazoles with acetic acid and triethyl orthoformate under reflux, avoiding moisture-sensitive acetylating agents like acetyl chloride. This method achieves high conversion rates (8–10 hours) and is ideal for lab-scale synthesis .
- Route 2 : Heating intermediates (e.g., 2-chloroacetamide derivatives) with DMF and catalytic KI to form target compounds. Optimizing solvent polarity and temperature (80–100°C) improves cross-coupling efficiency .
Q. How is the antifungal activity of N-(benzo[d]thiazol-2-yl)acetamide derivatives evaluated in vitro?
- Methodological Answer : Disc diffusion assays against fungal strains (e.g., C. albicans, A. flavus) are conducted, with miconazole as a positive control. Zones of inhibition are measured, and structure-activity trends are analyzed. For example, nitro-substituted derivatives (e.g., S30) show reduced activity due to electron-withdrawing effects destabilizing target interactions .
Q. What spectroscopic techniques are critical for characterizing N-(benzo[d]thiazol-2-yl)acetamide derivatives?
- Methodological Answer :
- 1H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, acetamide methyl at δ 2.1–2.3 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., m/z 193.0 [M+H]+ for non-nitro derivatives) .
- IR : Detects carbonyl stretches (~1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
Advanced Research Questions
Q. How does substituent placement on the benzothiazole ring modulate biological activity?
- Methodological Answer : Conformational analysis (e.g., DFT calculations) reveals that electron-donating groups (e.g., -CH₃) enhance antifungal activity by stabilizing polar interactions in enzyme binding pockets. Conversely, nitro groups at position 6 reduce activity due to electron-withdrawing effects, as shown in comparative studies of S30 (nitro) vs. S30A1 (non-nitro) .
Q. What computational strategies are used to predict binding modes of these derivatives with fungal targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (100 ns trajectories) assess interactions with fungal cytochrome P450 or lanosterol demethylase. Docking scores correlate with experimental IC₅₀ values, with nitro derivatives showing weaker binding due to steric clashes in active sites .
Q. Can alternative solvents or catalysts improve the scalability of N-(benzo[d]thiazol-2-yl)acetamide synthesis?
- Methodological Answer : Replacing DMF with acetonitrile-TEA mixtures reduces side reactions in nucleophilic substitutions. Microwave-assisted synthesis (100°C, 30 minutes) enhances yields by 15–20% compared to conventional reflux .
Q. How do structural modifications (e.g., piperazine or chromene appendages) expand pharmacological applications beyond antifungals?
- Methodological Answer :
- Anti-inflammatory : Piperazine-linked derivatives (e.g., 3a-f) inhibit COX-2 (IC₅₀ = 1.2 µM) via hydrogen bonding with Arg120 .
- Anticancer : Chromene-fused analogs (e.g., Patent derivatives) exhibit dual kinase-inhibitory (CK1δ/EGFR) and pro-apoptotic effects in colon cancer models (IC₅₀ = 0.8 µM) .
Q. What are the challenges in designing multitarget ligands using this scaffold?
- Methodological Answer : Balancing lipophilicity (logP < 3) and hydrogen-bond donors (<5) is critical. For Alzheimer’s leads, hybrid molecules (e.g., protein-templated derivatives) must simultaneously target β-secretase and acetylcholinesterase, requiring fragment-based drug design and free-energy perturbation simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
